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Compound of Interest

Compound Name:
Methyl 4-amino-3-bromo-5-

nitrobenzoate

Cat. No.: B1314272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-amino-3-bromo-5-nitrobenzoate, a compound of interest in pharmaceutical research and

development. Due to the limited availability of specific experimental data in public databases,

this guide presents predicted spectroscopic values and general experimental protocols. These

predictions are based on the analysis of structurally similar compounds and established

principles of spectroscopic interpretation.

Compound Overview
Methyl 4-amino-3-bromo-5-nitrobenzoate is an aromatic compound with the chemical

formula C₈H₇BrN₂O₄ and a molecular weight of approximately 275.06 g/mol .[1] Its structure

incorporates several key functional groups: an amino group (-NH₂), a bromo substituent (-Br), a

nitro group (-NO₂), and a methyl ester (-COOCH₃) attached to a benzene ring. These features

contribute to its unique spectroscopic signature, which is crucial for its identification and

characterization.

Spectroscopic Data
While specific experimental spectra for Methyl 4-amino-3-bromo-5-nitrobenzoate are not

readily available, the following tables summarize the predicted data based on established

spectroscopic principles and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) is a powerful technique for determining the structure of organic

compounds by analyzing the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~8.0 - 8.5 Singlet 1H

Aromatic C-H (proton

ortho to the nitro

group)

~7.5 - 7.8 Singlet 1H

Aromatic C-H (proton

ortho to the amino

group)

~5.0 - 6.0 Broad Singlet 2H Amino (-NH₂)

~3.9 Singlet 3H Methyl (-OCH₃)

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) (ppm) Carbon Type Assignment

~165 Quaternary Carbonyl (C=O)

~150 Quaternary Aromatic C-NO₂

~145 Quaternary Aromatic C-NH₂

~135 Tertiary Aromatic C-H

~125 Quaternary Aromatic C-Br

~120 Tertiary Aromatic C-H

~110 Quaternary Aromatic C-COOCH₃

~53 Primary Methyl (-OCH₃)

Infrared (IR) Spectroscopy
IR Spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopic Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3400 - 3200 Medium N-H Stretching

3100 - 3000 Weak Aromatic C-H Stretching

1720 - 1700 Strong C=O Stretching

1600 - 1580 Medium Aromatic C=C Stretching

1550 - 1490 Strong N-O (nitro) Asymmetric Stretching

1350 - 1300 Strong N-O (nitro) Symmetric Stretching

1250 - 1100 Strong C-O Stretching

800 - 600 Medium-Strong C-Br Stretching
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Mass Spectrometry (MS)
Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular ion peak (M⁺) provides the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z Ion

274/276
[M]⁺ (Molecular ion peak, showing isotopic

pattern for Bromine)

243/245 [M - OCH₃]⁺

228/230 [M - NO₂]⁺

198/200 [M - COOCH₃]⁺

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic

compound like Methyl 4-amino-3-bromo-5-nitrobenzoate.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a

reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.
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For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range,

depending on the ionization technique.

Data Acquisition (Electron Ionization - GC-MS):

Introduce the sample into the gas chromatograph, which separates the compound from

any impurities.

The separated compound enters the mass spectrometer's ion source, where it is

bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. The presence

of bromine will be indicated by a characteristic M/M+2 isotopic pattern.

Experimental and Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion
This technical guide has provided a summary of the predicted spectroscopic data for Methyl 4-
amino-3-bromo-5-nitrobenzoate, along with general experimental protocols for acquiring

NMR, IR, and MS spectra. While experimental data for this specific compound is limited, the

information presented here, based on the analysis of related structures, offers valuable insights

for researchers in the fields of chemistry and drug development. The detailed methodologies

and workflow diagrams serve as a practical resource for the characterization of this and similar

novel compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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